molecular formula C13H14F3NO5 B1356487 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate CAS No. 1198416-91-9

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate

Cat. No.: B1356487
CAS No.: 1198416-91-9
M. Wt: 321.25 g/mol
InChI Key: MTKHXBQYMNLAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate is a chemical compound with the molecular formula C13H14F3NO5. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring. The oxalate part of the compound is often used to form salts with various organic and inorganic bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate typically involves the reaction of 4-(trifluoromethyl)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

2-[4-(Trifluoromethyl)phenyl]morpholine oxalate is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

oxalic acid;2-[4-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.C2H2O4/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;3-1(4)2(5)6/h1-4,10,15H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKHXBQYMNLAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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